1-butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide
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Overview
Description
1-Butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide is a synthetic compound belonging to the piperidine class of chemicals Piperidines are six-membered heterocyclic compounds containing one nitrogen atom
Preparation Methods
The synthesis of 1-butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Butylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using butylsulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzene derivatives.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium hydride or organolithium compounds.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
1-Butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Disrupting Membrane Integrity: It can affect the integrity of cellular membranes, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
1-Butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide can be compared with other piperidine derivatives, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Known for its antimalarial activity.
[1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Exhibits high selectivity for resistant strains of Plasmodium falciparum.
[1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Shows promising activity against resistant strains of malaria.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-butylsulfonyl-N-(2-fluorophenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-2-3-11-23(21,22)19-10-6-7-13(12-19)16(20)18-15-9-5-4-8-14(15)17/h4-5,8-9,13H,2-3,6-7,10-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXQRFFCISNJKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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